molecular formula C16H17N5O B2388699 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone CAS No. 2310124-14-0

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B2388699
CAS No.: 2310124-14-0
M. Wt: 295.346
InChI Key: MSBICRLOFJHDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It incorporates a 1H-indole-3-yl methanone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Indole derivatives are recognized for their broad interactions with various biological targets and have shown potential in areas such as antiviral and anti-inflammatory research . This core structure is linked to a 4-(1H-1,2,3-triazol-1-yl)piperidine moiety. The 1,2,3-triazole ring is a stable pharmacophore and a common linker in click chemistry, often used to improve solubility and binding affinity in target molecules . The piperidine ring is a frequent component in bioactive molecules, contributing to pharmacokinetic properties. The strategic combination of these fragments makes this compound a valuable chemical tool for researchers exploring new chemical entities, particularly in high-throughput screening campaigns and as a building block for developing potential kinase inhibitors or neuroactive agents . This compound is intended for use in laboratory research only.

Properties

IUPAC Name

1H-indol-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(14-11-17-15-4-2-1-3-13(14)15)20-8-5-12(6-9-20)21-10-7-18-19-21/h1-4,7,10-12,17H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBICRLOFJHDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O3C_{18}H_{23}N_{5}O_{3}, with a molecular weight of approximately 357.4 g/mol. The structure consists of a piperidine ring linked to an indole moiety through a triazole group, which is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • Research has demonstrated that derivatives containing the triazole and indole scaffolds exhibit significant anticancer properties. These compounds often induce apoptosis in cancer cells and inhibit cell proliferation across various cancer types.
    • A study reported that related compounds showed IC50 values ranging from 0.24 to 0.97 μg/mL against different cancer cell lines, indicating potent cytotoxicity .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antifungal activity against Candida auris, showing the ability to disrupt fungal cell membranes and induce cell cycle arrest .

Anticancer Studies

A series of studies have highlighted the efficacy of similar compounds in inducing apoptosis and inhibiting tumor growth:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)0.275Apoptosis induction
Compound BHEPG2 (Liver Cancer)0.24Cell cycle arrest
Compound CSW1116 (Colorectal Cancer)0.97Inhibition of proliferation

These findings suggest that modifications in the structure can enhance or diminish the anticancer effects, emphasizing the need for structure-activity relationship (SAR) studies.

Antimicrobial Studies

In studies focused on antimicrobial activity, derivatives were tested against C. auris:

DerivativeMIC (µg/mL)MFC (µg/mL)Observations
pta10.240.97Induced apoptosis
pta20.501.50Disrupted plasma membrane
pta30.752.00Arrested cell cycle

These results indicate that the compound's mechanism involves both membrane disruption and apoptosis induction, making it a candidate for further investigation in treating fungal infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name / ID Core Structure Key Modifications Molecular Weight Notable Properties Reference
(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone Piperidine-triazole + indole methanone None (reference compound) ~335.38* Potential receptor binding; stability under physiological conditions
AM 630 Indole methanone + morpholine Morpholinyl-ethyl substituent; methoxyphenyl group 456.34 Cannabinoid CB2 receptor antagonist; high selectivity
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (15–21) Tetrazole + piperidine-ethanone Tetrazole replaces triazole; ethanone linker ~300–350 Moderate antimicrobial activity; synthetic versatility
RHC-80267 Piperidine + carboxamide Cyclohexyloximinocarbonylamino groups 510.64 Diacylglycerol lipase inhibitor; hydrolytically stable
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Indole + dihydropyrazole + pyridine methanone Dihydropyrazole spacer; pyridine substitution ~377.44 Anticancer activity (in vitro); synthesized via chalcone condensation
T505-0024 Furan + piperidine-triazole Furan-3-yl group; ethyl-piperidine linker 350.42 High chemical diversity; exploratory bioactivity screening

*Calculated based on molecular formula.

Key Comparative Insights

Triazole vs. Tetrazole Analogues: The reference compound’s 1,2,3-triazole group offers superior metabolic stability compared to tetrazole-containing derivatives (e.g., compounds 15–21), which may degrade under acidic conditions .

Indole Methanone Derivatives: AM 630: Shares the indole methanone core but replaces piperidine-triazole with a morpholinyl-ethyl group. This modification enhances CB2 receptor selectivity but reduces metabolic stability in hepatic media .

Synthetic Accessibility :

  • Click chemistry (CuAAC) is a common strategy for triazole formation in analogues like T505-0024 and the reference compound .
  • Chalcone-based routes (e.g., compound 3a) require longer reaction times (11–36 hours) compared to CuAAC (1–4 hours) .

Stability and Bioactivity: Piperidine-triazole hybrids (reference compound, T505-0024) demonstrate superior stability in simulated gastric fluid compared to triazolyl oxazolidinones (e.g., 1a, 1b), which degrade rapidly . The indole methanone moiety correlates with receptor-binding activity across analogues, though substituent variations (e.g., morpholine in AM 630) dictate target specificity .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective 1,4-disubstituted triazole formation. As demonstrated in the synthesis of analogous triazole-piperidine systems, the protocol involves:

  • Azide Preparation : Treatment of 4-aminopiperidine with sodium nitrite and hydrochloric acid yields 4-azidopiperidine.
  • Alkyne Introduction : Ethyl propiolate serves as the alkyne source, reacting with the azide under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in a t-butanol/water mixture.
  • Cycloaddition : The reaction proceeds at room temperature for 8 hours, generating ethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate in 72–85% yield.

Key Optimization Parameters :

  • Solvent polarity significantly impacts reaction rate, with aqueous mixtures enhancing Cu(I) solubility.
  • Sodium ascorbate prevents copper oxidation, maintaining catalytic activity.

Alternative Triazole Formation Strategies

Non-catalytic methods, though less common, include:

  • Thermal Cycloaddition : Azide-alkyne reactions under high temperatures (100–120°C) without catalysts, albeit with lower regioselectivity.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Employing cyclooctynes to avoid metal catalysts, though substrate compatibility remains limited.

Synthesis of 1H-Indol-3-yl Methanone

The indole carbonyl component is typically synthesized via electrophilic aromatic substitution or multi-component reactions:

Friedel-Crafts Acylation

Classical Friedel-Crafts acylation of indole with chloroacetyl chloride in the presence of AlCl₃ produces 3-acetylindole derivatives. However, overacylation and polymerization necessitate careful stoichiometric control.

Multi-Component Reactions (MCRs)

Modern approaches leverage MCRs for atom economy and complexity generation:

  • Cyanoacetylation : Indole reacts with cyanoacetic acid in acetic anhydride at 60–70°C, yielding 3-cyanoacetylindole in >90% yield.
  • Ultrasound-Assisted Synthesis : Combining 3-cyanoacetylindole, aldehydes, and malononitrile under ultrasonic irradiation (20 kHz, 5–90 min) produces functionalized indol-3-yl pyran intermediates.

Coupling Strategies for Final Assembly

Conjoining the triazole-piperidine and indole-methanone fragments presents distinct challenges:

Amide Bond Formation

Activation of the triazole-piperidine carboxylic acid (from ester hydrolysis) via thionyl chloride generates the acyl chloride, which reacts with 3-aminoindole in dichloromethane with triethylamine. Yields range from 65–78%, with purification requiring silica gel chromatography.

Nucleophilic Acyl Substitution

Direct displacement of a leaving group (e.g., chloride) on the methanone carbon by piperidine-triazole derivatives:

  • Conditions : K₂CO₃ in DMF at 80°C for 12 hours.
  • Limitations : Competing elimination reactions reduce yields to 50–60%.

Optimization and Green Chemistry Approaches

Recent advances prioritize sustainability:

Solvent-Free Microwave Synthesis

Microwave irradiation (540 W, 130°C) accelerates reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating.

Ionic Liquid Catalysis

The ionic liquid [Hmim]HSO₄ facilitates one-pot MCRs in aqueous media, achieving 85–94% yields for indol-3-yl pyran precursors.

Comparative Analysis of Synthesis Routes

Method Yield (%) Time Key Advantage Limitation
CuAAC + Amide Coupling 72–85 12–24 h High regioselectivity Multi-step purification
Microwave MCR 85–94 2–7 min Rapid, solvent-free Specialized equipment required
Ionic Liquid Catalysis 70–88 1–3 h Eco-friendly, reusable catalyst Cost of ionic liquids

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving amide coupling and click chemistry. Key steps include:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the piperidine ring .
  • Indole Functionalization : Coupling the indole-3-carbonyl group to the piperidine-triazole scaffold using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
    • Critical Parameters : Reaction yields (8–78% reported) depend on solvent polarity, catalyst loading (e.g., 10 mol% CuI for CuAAC), and temperature (25–80°C) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regioselective triazole formation (e.g., δ 7.42 ppm for triazole protons ).
  • HPLC : Retention time consistency (e.g., 11.351–11.959 min) and peak area (>97%) at 254 nm .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 72.04% vs. calculated 71.67% ).

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance CuAAC efficiency .
  • Catalyst Screening : Test Cu(I) sources (CuI, CuBr) with ligands (TBTA) to suppress side reactions .
  • Temperature Control : Lower temperatures (25°C) reduce indole decomposition during coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Target Validation : Use in vitro binding assays (e.g., fluorescence polarization) to confirm interactions with serotonin receptors, as suggested by structural analogs .
  • Data Normalization : Account for assay variability (e.g., cell line differences) by cross-referencing IC₅₀ values from multiple studies .
  • Structural Dynamics : Molecular dynamics simulations (AMBER/CHARMM) to model ligand-receptor binding modes and identify critical residues .

Q. What strategies are recommended for identifying off-target effects in pharmacological studies?

  • Methodological Answer :

  • Proteome Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins .
  • Kinase Screening : Broad-spectrum kinase assays (e.g., KinomeScan) to detect unintended inhibition .
  • Metabolomic Analysis : LC-MS/MS to monitor changes in endogenous metabolites post-treatment .

Q. How should thermal stability data (e.g., DSC) inform formulation development?

  • Methodological Answer :

  • Melting Point Analysis : DSC thermograms (e.g., Tm = 180–200°C) guide selection of excipients compatible with high-temperature processing .
  • Degradation Pathways : Isothermal TGA to identify decomposition products (e.g., indole ring oxidation) under accelerated conditions .

Q. What computational methods validate in silico predictions of blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • QSAR Models : Use Volsurf+ or MoKa to predict logBB values; cross-validate with in situ perfusion studies in rodents .
  • P-gp Efflux Assays : Caco-2 cell monolayers to assess P-glycoprotein-mediated efflux, which impacts CNS bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for triazole-regioisomers?

  • Methodological Answer :

  • Regioselectivity Confirmation : Compare ¹H NMR shifts of triazole protons (1,4- vs. 1,5-isomers: δ 7.4–7.6 ppm vs. δ 7.8–8.0 ppm) .
  • NOE Experiments : Detect spatial proximity between triazole and piperidine protons to assign regiochemistry .

Q. Why do elemental analysis results sometimes deviate from theoretical values?

  • Methodological Answer :

  • Impurity Identification : Combine LC-MS (high-resolution) with TGA to detect solvent residues (e.g., DMF) or unreacted intermediates .
  • Combustion Efficiency : Calibrate elemental analyzers with certified standards (e.g., acetanilide) to minimize instrumental error .

Methodological Tables

Parameter Optimal Condition Evidence Source
CuAAC CatalystCuI (10 mol%), TBTA ligand
HPLC Mobile PhaseAcetonitrile/water (70:30 to 90:10)
Indole Coupling ReagentEDC/HOBt in DMF
Thermal Stability (DSC)Tm = 185°C ± 5°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.